molecular formula C13H11F3N4O3S B2610681 N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 256955-19-8

N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2610681
CAS No.: 256955-19-8
M. Wt: 360.31
InChI Key: XJTBRXIFNDOQSK-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety (a fused benzene ring with two adjacent oxygen atoms) linked via an acetamide bridge to a 1,2,4-triazole ring substituted with a methyl group at position 4 and a trifluoromethyl (-CF₃) group at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzodioxole ring may influence π-π stacking or receptor binding .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O3S/c1-20-11(13(14,15)16)18-19-12(20)24-5-10(21)17-7-2-3-8-9(4-7)23-6-22-8/h2-4H,5-6H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTBRXIFNDOQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326688
Record name N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85198835
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

256955-19-8
Record name N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Pharmacological Data
Compound Class IC₅₀ (nM) Efficacy (%) Reference Activity
2-[(4-Amino-5-furan-2-yl-triazol-3-yl)sulfanyl]acetamides 37–72 Anti-exudative (vs. diclofenac)
VUAA-1 120 95 Orco activation
Indomethacin Analogues (e.g., 41) 0.8 COX-2 inhibition

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